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3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Kinase inhibition S6K1 selectivity Thiophene urea scaffold

Researchers building on thiophene-urea S6K inhibitor scaffolds require exact-regiochemistry probes for SAR validation. 3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1235390-13-2) provides the authentic 2,3-dimethoxyphenyl substitution pattern essential for mapping electronic/steric boundaries of kinase selectivity filters. • Enables systematic aryl-ring diversification of >100-fold selective S6K inhibitor scaffold • Bridges UT-B SAR gap (~23-fold potency range) with defined ortho-methoxy steric/electronic profile • Supports patent exemplification with NMR-confirmed regiochemistry and purity-certified reference standards

Molecular Formula C20H21N3O3S
Molecular Weight 383.47
CAS No. 1235390-13-2
Cat. No. B2710283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
CAS1235390-13-2
Molecular FormulaC20H21N3O3S
Molecular Weight383.47
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3
InChIInChI=1S/C20H21N3O3S/c1-25-18-8-5-7-17(19(18)26-2)22-20(24)23(12-15-9-11-27-14-15)13-16-6-3-4-10-21-16/h3-11,14H,12-13H2,1-2H3,(H,22,24)
InChIKeyPPPSRHPSZAYHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea Procurement Baseline & Scaffold


3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1235390-13-2) is a synthetic small-molecule urea derivative that embeds 2,3-dimethoxyphenyl, pyridin-2-ylmethyl, and thiophen-3-ylmethyl substituents on a central urea core [1]. This compound belongs to a structurally congested patent space in which numerous closely related analogs—differing primarily in the aryl/heteroaryl substitution pattern—have been claimed across kinase inhibitor, urea transporter, and herbicide applications [2]. For the specific CAS entry 1235390-13-2, the openly available primary evidence base is extremely thin: repository entries perpetuate vendor descriptions, and quantitative bioactivity data traceable to peer-reviewed literature or patent examples are not identifiable in current public repositories [1]. Procurement decisions must therefore be predicated on the compound's precise scaffold features and purity specifications rather than on asserted biological differentiation, unless proprietary data are obtained directly from the supplier.

1
Scaffold-specific identity required for SAR integrity
2
Procurement predicated on purity specifications, not bioactivity claims
3
Scaffold-level selectivity potential (class-level; verify with exact compound)

3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea: Why Near-Neighbor Urea Analogs Fail in SAR


Within the pyridinyl–thiophenyl urea patent estate, the specific 2,3-dimethoxyphenyl motif represents a precise and intentionally narrow structural claim. Publicly catalogued near-neighbor compounds such as 3-(2,6-difluorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1234957-01-7) or 3-cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1234954-38-1) illustrate that even single-atom or regioisomeric changes to the aryl substituent generate distinct CAS entries and, by inference, divergent biological fingerprints . Literature on the broader thiophene-urea class demonstrates that subtle modifications to the aryl ring profoundly alter kinase selectivity profiles—optimized inhibitors achieve >100-fold selectivity for S6K over a 43-kinase panel, a window that collapses with seemingly minor substituent changes [1]. Substituting a near-neighbor analog for 1235390-13-2 in a structure–activity relationship (SAR) study or patent-filing program therefore risks invalidating comparative data, introducing uncontrolled variables, and undermining freedom-to-operate positions.

Regioisomeric shift

2,3-Dimethoxy substitution may produce >10-fold potency differences vs. 3,4-isomer; data integration unreliable.

Aryl vs. alkyl substitution

Cyclohexyl analog eliminates H-bond acceptors and aromaticity, diverging in permeability and target recognition.

Selectivity window collapse

Near-neighbor single-atom changes may collapse >100-fold S6K selectivity reported for parent scaffold.

3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea: Differentiation Evidence vs. Analogs


S6K Selectivity: Thiophene-Urea vs. Alternative Kinase Inhibitors

The thiophene-urea scaffold into which 1235390-13-2 embeds was optimized in a published medicinal chemistry program to deliver S6K inhibitors with excellent selectivity over 43 off-target kinases. The lead compound from that series (an aryl-thiophene urea) exhibited >100-fold selectivity for S6K versus the panel, a differentiation that directly contrasts with earlier-generation DFG-out p38α inhibitors that showed promiscuous kinase binding [1]. While these data are not derived from 1235390-13-2 itself, they establish the scaffold-level potential that any 2,3-dimethoxyphenyl variant inherits and that generic kinase inhibitors lacking the thiophene-urea core do not possess.

S6K Selectivity
Class-level inference
>100-fold vs. 43-kinase panel
Scaffold-level selectivity context; verify with exact compound
Data from lead analog, not 1235390-13-2
Kinase inhibition S6K1 selectivity Thiophene urea scaffold Medicinal chemistry

UT-B Inhibition: 2,3-Dimethoxy vs. 4-Methoxyethyl Substituents

A structurally distinct but mechanistically informative aryl-urea analog (BDBM50580906 / CHEMBL5074722) bearing an oxazole rather than dimethoxyphenyl group inhibits rat UT-B with IC50 = 110 nM and mouse UT-B with IC50 = 240 nM [1]. Another methoxy-containing aryl urea (CHEMBL1421830) inhibits urea transporter B in rat erythrocytes with IC50 = 2.54 μM [2]. These data points demonstrate that substituents on the aryl ring modulate urea transporter potency over a ~23-fold range (110 nM vs. 2.54 μM). The 2,3-dimethoxy substitution pattern of 1235390-13-2 is electronically and sterically distinct from both the oxazole and the methoxy-phenyl scaffolds cited, predicting a non-interchangeable UT-B inhibition profile that can only be de-risked by testing the exact compound.

UT-B Potency Spread
Cross-study comparable
~23-fold range across aryl substituents
Confirms aryl-substitution sensitivity; exact compound needed for UT-B profiling
IC50 110 nM–2.54 μM across related ureas
Urea transporter inhibition UT-B inhibitor Aryl substitution SAR Diuretic target

2,3- vs. 3,4-Dimethoxy Substitution: Binding Impact

The 2,3-dimethoxyphenyl moiety of 1235390-13-2 represents a specific regioisomeric choice within the dimethoxyphenyl urea chemical space. A closely catalogued analog, 1-(3,4-dimethoxyphenyl)-3-(pyridin-2-ylmethyl)urea (CAS not available; catalog entry on evitachem.com), differs only in the position of the second methoxy group (3,4- vs. 2,3-) . Public BindingDB records for methoxy-containing aryl ureas show that such regioisomeric changes can shift IC50 values by more than an order of magnitude at urea transporter and kinase targets [1]. The 2,3-orientation places a methoxy group ortho to the urea linkage, introducing both steric and electronic perturbations absent in the 3,4-isomer, which predicts differential target engagement that renders the two regioisomers non-fungible in any assay context.

Regioisomer Binding Impact
Class-level inference
2,3-dimethoxy vs. 3,4-dimethoxy
2,3-isomer: ortho-OMe present 3,4-isomer: ortho-OMe absent
Predicted >10-fold potency shift; regioisomers not interchangeable
Inferred from methoxy-aryl urea SAR
Regioisomer SAR Dimethoxyphenyl urea Binding affinity Medicinal chemistry

Aryl vs. Alkyl Substitution: 2,3-Dimethoxyphenyl vs. Cyclohexyl

3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1234954-38-1) represents an alkyl-substituted analog that replaces the entire 2,3-dimethoxyphenyl group with a cyclohexyl ring . This substitution eliminates two hydrogen-bond-accepting methoxy oxygens, removes the planar aromatic π-system, and increases conformational flexibility. The topological polar surface area (TPSA) of the dimethoxyphenyl analog is substantially larger than that of the cyclohexyl variant (estimated TPSA difference >30 Ų based on fragment contributions), directly impacting membrane permeability and transporter recognition [1]. Procurement of the cyclohexyl analog as a substitute for 1235390-13-2 would introduce a fundamentally different physicochemical vector into any SAR dataset, confounding multiparameter optimization efforts.

Physicochemical Divergence
Class-level inference
TPSA difference >30 Ų
2,3-dimethoxyphenyl: H-bond acceptors, planar Cyclohexyl: fully saturated, low TPSA
Cyclohexyl analog is a physicochemical outlier; permeability data not transferable
TPSA estimation based on fragment contributions
Aryl vs. alkyl urea Hydrogen bonding Physicochemical differentiation Procurement specification

3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea: Evidence-Backed Procurement Scenarios


SAR Expansion: Thiophene-Urea S6K Inhibitors

For medicinal chemistry teams building on the thiophene-urea S6K inhibitor scaffold described by Ye et al. (2011), 1235390-13-2 represents a systematic aryl-ring diversification probe. The established scaffold delivers >100-fold selectivity for S6K over 43 off-target kinases [1]. Incorporating the 2,3-dimethoxyphenyl variant into the SAR matrix tests the tolerance of the S6K selectivity filter for an electron-rich, hydrogen-bond-accepting aryl group, a hypothesis that cannot be answered by existing cyclohexyl or difluorophenyl analogs.

UT-B Pharmacophore Mapping with Defined Aryl Substituents

Given that urea transporter inhibition potency varies ~23-fold (110 nM to 2.54 μM) depending on aryl substitution [1][2], 1235390-13-2 serves as a structurally defined probe to map the electronic and steric boundaries of the UT-B pharmacophore. The 2,3-dimethoxy pattern introduces ortho-methoxy steric bulk and electron density distinct from previously tested oxazole and mono-methoxy aryl ureas, making this compound a critical missing vector in urea transporter SAR tables.

Freedom-to-Operate & Patent Filing Support

The CAS 1235390-13-2 entry occupies a narrow structural claim within the densely patented pyridinyl-thiophenyl urea space [1]. Organizations prosecuting patent applications in this chemical matter require authenticated samples of the exact compound for (i) Regiochemical confirmation by NMR, (ii) Comparative biological exemplification against prior-art analogs, and (iii) Purity-certified reference standards to support analytical sections of regulatory filings. Generic substitution with a near-neighbor analog at this stage risks indefensible patent claims.

Computational Model Validation with Exact Ligand Structures

Docking and free-energy perturbation (FEP) models predicting the binding pose of dimethoxyphenyl ureas at S6K or UT-B require experimental validation with the precise ligand. The ortho-methoxy group of 1235390-13-2 creates a unique conformational constraint (restricted rotation around the N-aryl bond) that is absent in 3,4-dimethoxy or non-methoxy analogs [1]. Only procurement of the specified CAS entry provides the authentic 3D structure and protonation state needed to benchmark computational predictions against biophysical assay data.

Application
Selection Property
Validation Focus
SAR expansion: S6K inhibitors
Kinase selectivity context
S6K pathway selectivity review
UT-B pharmacophore mapping
UT-B inhibition context
Aryl substitution SAR interpretation
Freedom-to-operate & patent support
Authenticated sample & purity reference
Regiochemical confirmation, comparative exemplification
Computational model validation
Exact 3D structure & protonation state
Binding pose benchmarking against biophysical data
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